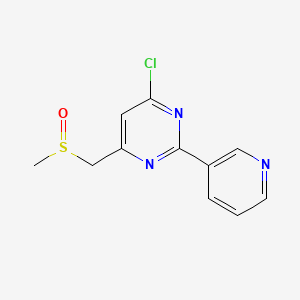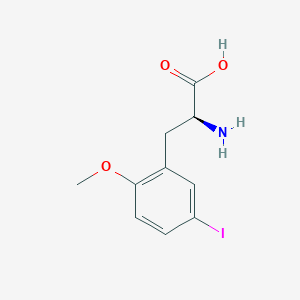![molecular formula C13H19NO B13054082 (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is an organic compound with a unique structure that includes a tert-butoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine typically involves the reaction of 4-tert-butoxybenzaldehyde with a suitable amine under specific conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylprop-2-enylamine compounds.
科学研究应用
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine-containing molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用机制
The mechanism of action of (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The tert-butoxy group may influence the compound’s lipophilicity and stability, affecting its overall activity and behavior in various environments.
相似化合物的比较
Similar Compounds
4-(Tert-butyl)-1H-pyrazol-4-yl pyridine derivatives: These compounds share the tert-butyl group and phenyl ring structure but differ in their core heterocyclic systems.
4-(Tert-butyl)-1H-pyrrol-3-ylmethanone: Similar in having a tert-butyl group and phenyl ring, but with a different functional group arrangement.
Uniqueness
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
(1S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19NO/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h5-9,12H,1,14H2,2-4H3/t12-/m0/s1 |
InChI 键 |
NBFIWKNEPYYFBW-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC1=CC=C(C=C1)[C@H](C=C)N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


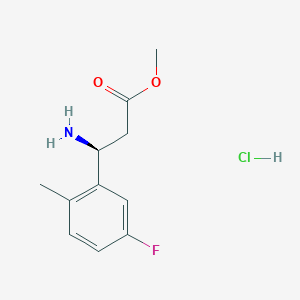
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)

![(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13054026.png)
![[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13054027.png)
![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
![4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13054047.png)
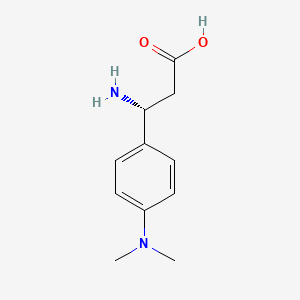
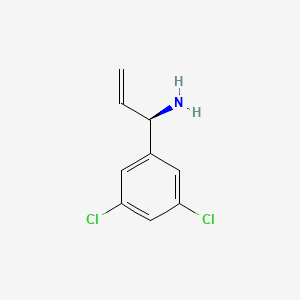
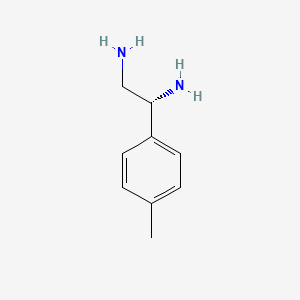
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
